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Compound of Interest

Compound Name:
2-(5-Aminopyridin-2-YL)-2-

methylpropanenitrile

Cat. No.: B581474 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(5-Aminopyridin-2-YL)-2-
methylpropanenitrile, a versatile building block in medicinal chemistry. The aminopyridine

moiety is a key pharmacophore in numerous biologically active compounds, making this

intermediate valuable for drug discovery programs.[1][2] The protocol outlined below is based

on established chemical transformations and provides a reliable method for the preparation of

this compound.

Overview of Synthetic Strategy
The synthesis of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile can be achieved through a

multi-step process. A plausible and efficient route involves the nucleophilic addition of a cyanide

source to a suitable ketone precursor attached to a protected aminopyridine ring, followed by

deprotection. This approach allows for the late-stage introduction of the nitrile group, which can

be advantageous.

Experimental Protocols
A proposed two-step synthetic route is detailed below. This pathway begins with the protection

of the amino group of 2-amino-5-bromopyridine, followed by a Kumada cross-coupling reaction
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to introduce the isobutyryl group, and subsequent conversion to the target aminonitrile.

Step 1: Synthesis of 1-(5-bromopyridin-2-yl)-2-
methylpropan-1-one
This step involves the reaction of a suitable Grignard reagent with an acyl chloride.

Materials:

2,5-dibromopyridine

Magnesium turnings

Iodine (catalyst)

Dry diethyl ether

Isobutyryl chloride

1 M HCl solution

Saturated NaHCO₃ solution

Brine

Anhydrous MgSO₄

Procedure:

Activate magnesium turnings in a flame-dried, three-necked flask under a nitrogen

atmosphere with a crystal of iodine.

Add a solution of 2,5-dibromopyridine in dry diethyl ether dropwise to the magnesium

turnings to initiate the Grignard reaction.

After the formation of the Grignard reagent is complete, cool the reaction mixture to 0 °C.

Add a solution of isobutyryl chloride in dry diethyl ether dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12 hours.

Quench the reaction by the slow addition of 1 M HCl solution.

Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford 1-(5-bromopyridin-

2-yl)-2-methylpropan-1-one.

Step 2: Synthesis of 2-(5-Aminopyridin-2-YL)-2-
methylpropanenitrile
This step involves a Buchwald-Hartwig amination followed by conversion of the ketone to the

aminonitrile.

Materials:

1-(5-bromopyridin-2-yl)-2-methylpropan-1-one

Sodium azide

Copper(I) iodide

Sodium ascorbate

N,N'-Dimethylethylenediamine

Dimethyl sulfoxide (DMSO)

Ammonium chloride solution

Ethyl acetate

Acetone cyanohydrin
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Sodium cyanide

Water

Procedure:

To a solution of 1-(5-bromopyridin-2-yl)-2-methylpropan-1-one in DMSO, add sodium azide,

copper(I) iodide, sodium ascorbate, and N,N'-dimethylethylenediamine.

Heat the reaction mixture to 80 °C for 24 hours.

Cool the reaction to room temperature and pour it into an aqueous ammonium chloride

solution.

Extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure to obtain the crude 1-(5-aminopyridin-2-yl)-2-

methylpropan-1-one.

To a solution of the crude ketone in a suitable solvent, add acetone cyanohydrin and a

catalytic amount of sodium cyanide.[3]

Stir the reaction at room temperature for 4-6 hours.

Quench the reaction with water and extract the product with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to yield 2-(5-Aminopyridin-
2-YL)-2-methylpropanenitrile.
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Parameter Step 1: Ketone Formation
Step 2: Aminonitrile
Formation

Starting Material 2,5-dibromopyridine
1-(5-bromopyridin-2-yl)-2-

methylpropan-1-one

Key Reagents Mg, Isobutyryl chloride
NaN₃, CuI, Acetone

cyanohydrin

Solvent Diethyl ether DMSO

Reaction Temperature 0 °C to RT 80 °C then RT

Reaction Time 12 hours 24 hours then 4-6 hours

Expected Yield 60-70% 50-60%

Purity (after purification) >95% >98%

Visualizations
Synthetic Workflow

Step 1: Ketone Formation Step 2: Aminonitrile Formation

2,5-dibromopyridine Grignard Formation
(Mg, Et2O)

Kumada Coupling
(Isobutyryl chloride) 1-(5-bromopyridin-2-yl)-2-methylpropan-1-one 1-(5-bromopyridin-2-yl)-2-methylpropan-1-one Buchwald-Hartwig Amination

(NaN3, CuI) 1-(5-aminopyridin-2-yl)-2-methylpropan-1-one Cyanohydrin Formation
(Acetone cyanohydrin) 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile

Click to download full resolution via product page

Caption: Synthetic workflow for 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile.

Logical Relationship of Reagents and Transformations
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Key Chemical Transformations

Corresponding Reagents

Grignard Formation

C-Br to C-MgBr

Magnesium (Mg)

Forms organometallic intermediate

requires

Kumada Coupling

C-MgBr to C-C(O)R

Isobutyryl chloride

Acylating agent

requires

Buchwald-Hartwig Amination

C-Br to C-N

Sodium azide (NaN3), Copper(I) iodide (CuI)

Amine source and catalyst

requires

Cyanohydrin Formation

C=O to C(OH)CN

Acetone cyanohydrin

Cyanide source

requires

Click to download full resolution via product page

Caption: Relationship between transformations and key reagents in the synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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